Crenolanib

Descripción general

Descripción

Crenolanib es un derivado de benzimidazol biodisponible por vía oral que inhibe de manera selectiva y potente la señalización de las isoformas de tipo salvaje y mutantes de las quinasas de receptor de tirosina clase III, incluyendo la tirosina quinasa 3 similar a FMS (FLT3), el receptor alfa del factor de crecimiento derivado de plaquetas (PDGFRα) y el receptor beta del factor de crecimiento derivado de plaquetas (PDGFRβ) . Actualmente se está investigando su eficacia en el tratamiento de varios tipos de cáncer, incluyendo la leucemia mieloide aguda, el tumor estromal gastrointestinal y el glioma .

Aplicaciones Científicas De Investigación

Crenolanib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Crenolanib ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas de receptor de tirosina, incluyendo FLT3, PDGFRα y PDGFRβ . Se une a la conformación activa de estas quinasas, evitando su fosforilación y la activación posterior de las vías de señalización descendentes, como las vías ERK y AKT/mTOR . Esta inhibición conduce a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas .

Compuestos Similares:

Sorafenib: Otro inhibidor de la tirosina quinasa que se dirige a FLT3, pero con un espectro más amplio de actividad contra otras quinasas.

Quizartinib: Un inhibidor selectivo de FLT3 con actividad contra mutantes FLT3-ITD.

Midostaurin: Un inhibidor de múltiples quinasas que se dirige a FLT3, KIT y otras quinasas.

Singularidad de this compound: this compound es único en su alta selectividad y potencia contra las isoformas de tipo salvaje y mutantes de FLT3, PDGFRα y PDGFRβ . A diferencia de otros inhibidores, se une preferentemente a la conformación activa de estas quinasas, lo que lo hace eficaz contra las mutaciones que confieren resistencia .

Análisis Bioquímico

Biochemical Properties

Crenolanib interacts with several enzymes and proteins. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, this compound is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation, resulting in corresponding growth-suppressing effects . Moreover, this compound suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, this compound is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to delay the outgrowth of MV4-11 cells in a xenograft mouse model . In combination with the type II TKI sorafenib, a significant decrease in leukemic burden and prolonged survival was observed compared with either type I or II TKI alone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at 100mg TID was administered with intensive salvage therapy in 3 patients (FLAG-IDA in 2, HiDAC in 1). In the other 4 patients, this compound was given with a palliative intent (with decitabine in 2, with azacytidine in 1 and as monotherapy in 1) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It remarkably suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation .

Transport and Distribution

It is known that this compound is an orally bioavailable compound , suggesting that it can be absorbed and distributed in the body after oral administration.

Métodos De Preparación

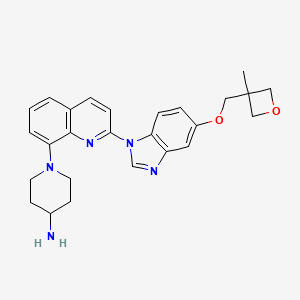

Rutas sintéticas y condiciones de reacción: La síntesis de crenolanib implica múltiples pasos, comenzando con la preparación del núcleo de benzimidazol. Los pasos clave incluyen:

- Formación del anillo de benzimidazol por condensación de o-fenilendiamina con un derivado de ácido carboxílico adecuado.

- Introducción de la parte de quinolina a través de una reacción de sustitución nucleofílica.

- Unión del anillo de piperidina mediante una reacción de aminación reductiva.

- Funcionalización final con la parte de oxetano a través de una reacción de eterificación .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Crenolanib sufre varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar el núcleo de benzimidazol u otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden explorar más a fondo por sus actividades biológicas .

Comparación Con Compuestos Similares

Sorafenib: Another tyrosine kinase inhibitor that targets FLT3, but with a broader spectrum of activity against other kinases.

Quizartinib: A selective FLT3 inhibitor with activity against FLT3-ITD mutants.

Midostaurin: A multi-kinase inhibitor that targets FLT3, KIT, and other kinases.

Uniqueness of Crenolanib: this compound is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .

Propiedades

IUPAC Name |

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNHJHQFHQTFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985873 | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670220-88-9 | |

| Record name | Crenolanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crenolanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crenolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRENOLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.